Isofuranodiene

Overview

Description

Isofuranodiene is a natural sesquiterpene, primarily found in the essential oil of wild celery (Smyrnium olusatrum L., Apiaceae) . This compound is known for its myrrh-like aroma and has been studied for its various biological activities, including its potential as a botanical insecticide and its protective effects against oxidative stress and inflammation .

Mechanism of Action

- IFD’s primary targets are not explicitly mentioned in the available literature. However, its protective effects against oxidative stress and inflammatory response in an animal model of ischemic stroke suggest involvement in modulating inflammatory pathways .

- The Anti-Inflammatory Effects of IFD may be mediated through downregulation of pNF-κB protein .

- By inhibiting NF-κB activation, IFD may reduce the expression of pro-inflammatory cytokines (such as IL-1β and TNF-α) and mitigate oxidative stress .

Target of Action

Mode of Action

Result of Action

Biochemical Analysis

Biochemical Properties

Isofuranodiene plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha . It also affects the expression of nuclear factor kappa B, a protein complex that controls DNA transcription and cell survival . These interactions highlight the compound’s potential in modulating inflammatory responses and protecting against oxidative stress.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to cross the blood-brain barrier, enhancing its neuroprotective potential . This compound influences cell signaling pathways by reducing the expression of pro-inflammatory markers and lipid peroxidation indicators . Additionally, it impacts gene expression related to inflammation and oxidative stress, thereby promoting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting the activity of pro-inflammatory enzymes and proteins . This compound also modulates gene expression by affecting transcription factors such as nuclear factor kappa B . These molecular interactions result in reduced inflammation and oxidative stress, contributing to the compound’s protective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under certain conditions, but it is susceptible to oxidation and thermal degradation . Long-term studies have demonstrated that this compound can maintain its biological activity, reducing inflammatory markers and promoting recovery in animal models of ischemic stroke . Its stability and efficacy may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and altered metabolic functions . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate inflammation and oxidative stress . The compound’s metabolism may influence the levels of various metabolites, affecting overall metabolic flux. Understanding these pathways is essential for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, enhancing its bioavailability and efficacy . These properties are crucial for its therapeutic applications, particularly in targeting specific tissues and organs.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Preparation Methods

Isofuranodiene can be isolated from the essential oil of Smyrnium olusatrum through crystallization . The essential oil is first extracted from the plant material, and then this compound is crystallized and purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis . Industrial production methods may involve the encapsulation of this compound in stable microemulsions to enhance its solubility and stability .

Chemical Reactions Analysis

Isofuranodiene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the structure of this compound, potentially leading to the formation of less active isomers.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like silver triflate (AgCF3SO3) for chemical stabilization . Major products formed from these reactions include curzerene, a less active isomer of this compound .

Scientific Research Applications

Isofuranodiene has a wide range of scientific research applications:

Comparison with Similar Compounds

Isofuranodiene is similar to other sesquiterpenes such as germacrone, which is also found in the essential oil of Smyrnium olusatrum . this compound is unique due to its specific chemical structure and its ability to undergo Cope rearrangement, forming the less active isomer curzerene . This rearrangement and its biological activities distinguish this compound from other similar compounds.

Similar Compounds

- Germacrone

- Curzerene

This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Biological Activity

Isofuranodiene is a natural sesquiterpene primarily isolated from the wild celery plant (Smyrnium olusatrum). This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, hepatoprotective, and neuritogenic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. A study evaluated its activity on breast (MDA-MB 231, BT 474) and prostate (PC 3) cancer cells. The results indicated:

- IC50 Values :

- PC 3 Cells : 29 μM

- MDA-MB 231 Cells : 59 μM

- BT 474 Cells : 55 μM

The compound exhibited a dose-dependent inhibition of cell viability, with significant growth inhibition observed at concentrations starting from 15 μM up to 120 μM. Notably, this compound induced apoptosis in PC 3 cells as confirmed by Hoechst staining assays, indicating its potential as an anticancer agent with lower cytotoxicity towards non-tumorigenic cells (CHO and HEK 293) compared to tumor cells .

| Cell Line | IC50 (μM) | Cell Viability at 15 μM (%) | Cell Viability at 120 μM (%) |

|---|---|---|---|

| MDA-MB 231 | 59 | 91 ± 4.10 | 20 ± 2.45 |

| BT 474 | 55 | 89 ± 5.20 | 19 ± 8.05 |

| PC 3 | 29 | 90 ± 5.10 | 13 ± 1.24 |

Hepatoprotective Effects

Research has also highlighted the hepatoprotective properties of this compound. In a study involving rats subjected to D-galactosamine/lipopolysaccharide-induced liver injury, this compound demonstrated protective effects against liver damage, suggesting its potential utility in treating liver disorders .

Neuritogenic Activity

This compound has been identified as a neuritogenic compound, promoting neurite outgrowth in neuronal cells. This property indicates its potential application in neuroregenerative therapies and as a treatment for neurodegenerative diseases .

Anti-parasitic Activity

Recent studies have shown that this compound exhibits selective inhibitory activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. The compound demonstrated an IC50 value of 0.6 μg/ml , indicating strong antiparasitic properties that could be leveraged in developing new treatments for this disease .

Anti-inflammatory and Analgesic Properties

This compound has also been studied for its anti-inflammatory effects. It has been shown to reduce inflammation markers in various experimental models, suggesting its potential role in managing inflammatory conditions .

Summary of Biological Activities

The following table summarizes the various biological activities attributed to this compound based on current research findings.

| Biological Activity | Observations/Findings |

|---|---|

| Anticancer | Significant antiproliferative effects; induces apoptosis |

| Hepatoprotective | Protects against liver injury in rat models |

| Neuritogenic | Promotes neurite outgrowth |

| Anti-parasitic | Inhibitory activity against Trypanosoma brucei |

| Anti-inflammatory | Reduces inflammation markers |

Properties

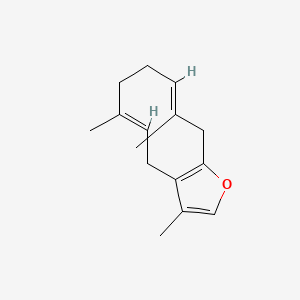

IUPAC Name |

(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXHYHOJPKFEK-ADUATRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2=C(CC(=CCC1)C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19912-61-9, 57566-47-9 | |

| Record name | Furanodiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofuranodiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057566479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.